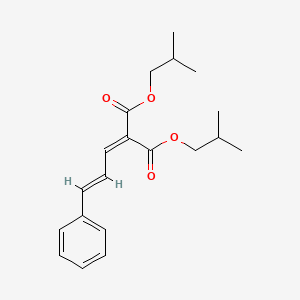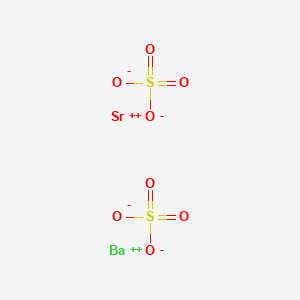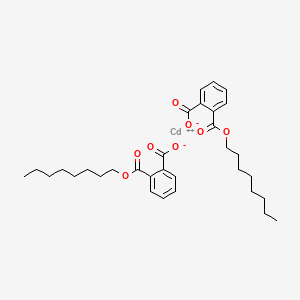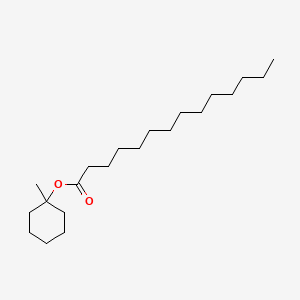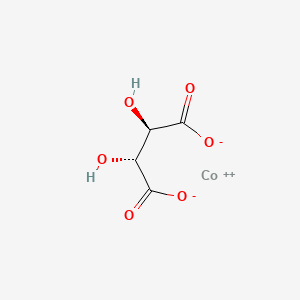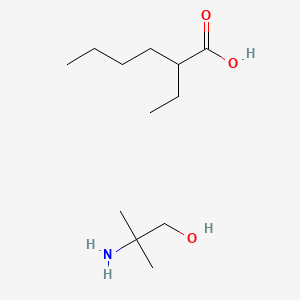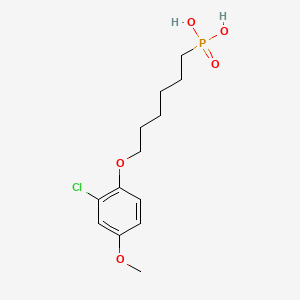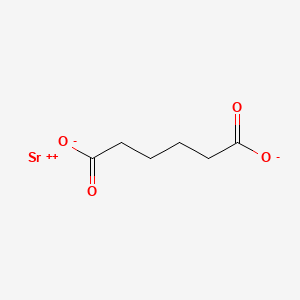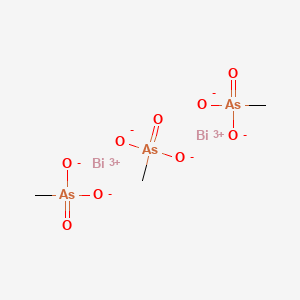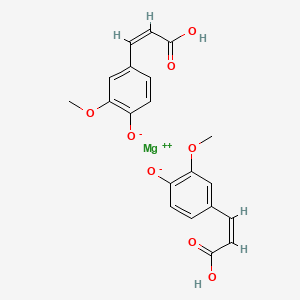
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is a complex organic compound that features a phenanthridinium core linked to a nitroimidazole moiety via a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitroimidazole derivative, which is then linked to the phenanthridinium core through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenanthridinium core can participate in redox reactions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenanthridinium core can produce various oxidized forms.
Aplicaciones Científicas De Investigación
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting hypoxic tumor cells.
Mecanismo De Acción
The mechanism of action of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium involves its interaction with molecular targets such as DNA and proteins. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This makes it particularly effective in targeting hypoxic tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Phenanthridine: The core structure of phenanthridinium, used in various chemical applications.
Uniqueness
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is unique due to its combination of a phenanthridinium core and a nitroimidazole moiety, which imparts both electronic properties and biological activity. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
160782-30-9 |
|---|---|
Fórmula molecular |
C21H21N4O2+ |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
5-[5-(2-nitroimidazol-1-yl)pentyl]phenanthridin-5-ium |
InChI |
InChI=1S/C21H21N4O2/c26-25(27)21-22-12-15-23(21)13-6-1-7-14-24-16-17-8-2-3-9-18(17)19-10-4-5-11-20(19)24/h2-5,8-12,15-16H,1,6-7,13-14H2/q+1 |
Clave InChI |
OCDKYDXRPNRDAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCN4C=CN=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



